Succinolide

Description

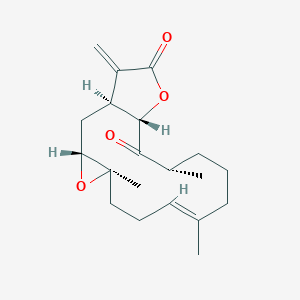

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1S,3R,5R,8E,13S,15S)-5,9,13-trimethyl-18-methylidene-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-ene-14,17-dione |

InChI |

InChI=1S/C20H28O4/c1-12-7-5-9-13(2)17(21)18-15(14(3)19(22)23-18)11-16-20(4,24-16)10-6-8-12/h8,13,15-16,18H,3,5-7,9-11H2,1-2,4H3/b12-8+/t13-,15-,16+,18-,20+/m0/s1 |

InChI Key |

FGMVUGQMSRSYDL-UROCBLQDSA-N |

SMILES |

CC1CCCC(=CCCC2(C(O2)CC3C(C1=O)OC(=O)C3=C)C)C |

Isomeric SMILES |

C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@@H](C1=O)OC(=O)C3=C)C)/C |

Canonical SMILES |

CC1CCCC(=CCCC2(C(O2)CC3C(C1=O)OC(=O)C3=C)C)C |

Synonyms |

succinolide |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation of Succinolide

Natural Occurrence and Bioprospecting of Succinolide

Marine Organisms as Sources of this compound and Related Metabolites

This compound is a naturally occurring diterpene that has been isolated from marine organisms. Specifically, marine sponges have been identified as a source of this compound. Sponges of the genus Latrunculia are known to produce a diverse array of chemical compounds, including this compound. wikipedia.org Another marine sponge, Cymbastela cantharella, originally described as Pseudaxinyssa cantharella, has also been reported as a source of this compound. marinespecies.orgwikipedia.orgmnhn.fr This sponge is found in the lagoon of Nouméa, New Caledonia. marinespecies.org The biogenetic origins of this compound are linked to cembrane (B156948) diterpenoids, a large and structurally varied group of natural products found in both marine and terrestrial organisms. researchgate.net

The exploration of marine invertebrates for novel bioactive compounds has been a significant area of research. researchgate.netbvsalud.org These organisms, including sponges, coelenterates, and mollusks, produce a plethora of unique secondary metabolites. researchgate.netbvsalud.org

Table 1: Marine Sources of this compound and Related Compounds

| Organism | Compound Class | Specific Compound(s) |

| Latrunculia sp. | Diterpene | This compound wikipedia.org |

| Cymbastela cantharella | Diterpene | This compound marinespecies.orgwikipedia.orgmnhn.fr |

| Marine Sponges (general) | Norsesterterpene Endoperoxides | Various |

| Soft Corals (Alcyonacea) | Cembrane Diterpenoids | Various researchgate.net |

Microbial and Plant Sources Exploration for this compound Analogs

Bioprospecting, the systematic search for new sources of chemical compounds, extends to microbial and plant kingdoms in the quest for novel analogs of known natural products. embrapa.brfrontiersin.org Endophytic microorganisms, which live within plant tissues, are a particularly promising source of novel bioactive substances, including antibiotics and anticancer compounds. nih.gov The exploration of these microbes offers a sustainable alternative to the often limited supply from macroorganisms. frontiersin.org

The process of bioprospecting involves several stages, from the collection of samples from diverse environments to the isolation and cultivation of microorganisms. embrapa.br Modern bioprospecting often utilizes advanced techniques such as metagenomics, where genetic material is directly extracted from environmental samples, bypassing the need for cultivation. embrapa.br This approach allows access to the vast diversity of non-culturable microorganisms. embrapa.br

While specific examples of this compound analogs from terrestrial plants or microbes are not prominently documented, the principles of bioprospecting suggest their potential existence. mdpi.com The search for such analogs would involve screening extracts from a wide variety of plants and their associated endophytic fungi and bacteria for compounds with similar chemical scaffolds or biological activities. nih.govmdpi.com

Advanced Isolation and Purification Techniques for this compound from Complex Matrices

The isolation of pure this compound from its natural source, a complex biological matrix, requires a multi-step purification process. hilarispublisher.com A typical workflow begins with solvent extraction, a fundamental technique to separate compounds based on their solubility. nih.gov Hot water extraction is a common initial step for many natural products. mdpi.com

Following initial extraction, chromatographic techniques are essential for separating the target compound from other metabolites. hilarispublisher.com A combination of different chromatographic methods is often employed to achieve high purity. nih.gov

Column Chromatography: This is a foundational preparative technique used to separate compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. hilarispublisher.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation and purification of natural products. hilarispublisher.com It is a powerful tool for obtaining highly pure compounds. analyticachemie.in

Other Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) can be used for preliminary analysis and method development. hilarispublisher.com Gel permeation chromatography, which separates molecules based on size, is also widely used in the purification of natural products. mdpi.com

Advanced methods may also be employed for challenging separations:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent and is valued for its selectivity. nih.gov

Crystallization: If the target compound is crystalline, crystallization can be a highly effective final purification step. nih.gov

The goal of these techniques is to obtain a high-purity sample of the natural product, which is crucial for accurate structural elucidation and further research. analyticachemie.in

Contemporary Spectroscopic and Crystallographic Methodologies for this compound Structure Determination

The definitive identification and structural elucidation of natural products like this compound rely on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules, including their stereochemistry. leibniz-fmp.demagritek.com For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net

1D NMR (¹H and ¹³C): These experiments provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei. wordpress.com

The assignment of the proton and carbon NMR spectra for this compound was achieved using such two-dimensional techniques. researchgate.net In some cases, the initial structural or stereochemical assignments of natural products, including this compound, have been revised based on further NMR analysis and synthetic studies.

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio of an ion. researchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. thermofisher.com

For a compound like this compound, HRMS would be used to:

Confirm the Molecular Formula: By measuring the exact mass of the molecular ion, HRMS can distinguish between different possible elemental compositions that might have the same nominal mass. thermofisher.com This is a critical step in confirming the identity of a newly isolated compound. americanpharmaceuticalreview.com

Analyze Fragmentation Patterns: The high resolution of HRMS instruments allows for the precise measurement of fragment ions produced in the mass spectrometer. researchgate.net This fragmentation data provides valuable structural information that can be used to corroborate the structure determined by NMR.

Modern mass spectrometry often involves hybrid instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, which can provide both high resolution and tandem mass spectrometry (MS/MS) capabilities for even more detailed structural analysis. algimed.comnih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Application | Information Obtained |

| 1D NMR (¹H, ¹³C) | Structural Elucidation | Chemical shifts, coupling constants nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms researchgate.net |

| 2D NMR (NOESY/ROESY) | Stereochemical Assignment | Spatial proximity of atoms wordpress.com |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Accurate mass, elemental composition researchgate.netthermofisher.com |

Synthetic and Biosynthetic Investigations of Succinolide

Total Synthesis Approaches to Succinolide and its Core Scaffolds

The total synthesis of complex natural products like this compound serves as a platform for developing and showcasing new synthetic strategies and reactions. caltech.eduepfl.chstanford.edu For cembranolides, the primary challenges include the construction of the 14-membered macrocycle, stereoselective installation of multiple chiral centers, and the formation of the fused lactone ring. researchgate.netresearchgate.net

The α-methylene-γ-lactone moiety is a common feature in many bioactive natural products, and its synthesis is a well-explored area of organic chemistry. wikipedia.org The formation of a lactone, which is a cyclic ester, is achieved through the intramolecular esterification of a hydroxycarboxylic acid precursor. wikipedia.orgyoutube.com

Key strategies applicable to the synthesis of the γ-lactone found in this compound include:

Halolactonization: This method involves the reaction of an unsaturated carboxylic acid with a halogen source. An electrophilic halogen attacks the double bond, and the resulting intermediate is trapped intramolecularly by the carboxylate group to form the lactone ring. wikipedia.org

Baeyer–Villiger Oxidation: This reaction converts a cyclic ketone into a lactone using a peroxyacid. For a precursor containing a cyclopentanone (B42830) ring fused to the macrocycle, Baeyer-Villiger oxidation could furnish the required γ-lactone structure. wikipedia.orgorganic-chemistry.org

Radical Cyclization: Methods involving radical intermediates can also be employed to construct lactone rings.

Catalytic Oxidative Lactonization: Modern methods utilize transition metal catalysts to effect the oxidative cyclization of diols. For instance, copper/nitroxyl catalyst systems can achieve the aerobic oxidative lactonization of diols under mild conditions, offering high efficiency and selectivity. organic-chemistry.org Iron carbonyl complexes have also been developed for the dehydrogenative lactonization of diols. organic-chemistry.org

In biosynthetic systems, the formation of such lactone rings is often catalyzed by enzymes. Studies on other terpenoid lactones, such as sesquiterpene lactones, have demonstrated that cytochrome P450-dependent enzymes can catalyze the hydroxylation of a specific carbon atom, which is followed by spontaneous or enzyme-assisted lactonization with a nearby carboxylic acid group. nih.gov This enzymatic strategy provides a blueprint for potential biomimetic synthetic approaches.

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis, particularly for complex targets with multiple stereocenters like this compound. libguides.commasterorganicchemistry.com The precise three-dimensional arrangement of atoms is critical to a molecule's biological function. Indeed, the initial structural proposals for several related cembranolides required revision, and a minor stereochemical correction was suggested for this compound itself, underscoring the challenge in determining absolute and relative stereochemistry. researchgate.netacs.org

Approaches to establish the key chiral centers in a this compound synthesis would include:

Substrate Control: Utilizing existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. This is a common strategy where the chirality of the starting material influences the creation of new stereocenters. libguides.commasterorganicchemistry.com

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. mdpi.com

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This is a highly efficient method, with well-established protocols for reactions like asymmetric epoxidation, dihydroxylation, and hydrogenation, which are crucial for installing oxygen functionality and setting stereocenters. libguides.com

Chiral Pool Synthesis: Using readily available, enantiopure natural products (like amino acids or terpenes) as starting materials that already contain some of the required stereocenters.

The stereoselective synthesis of chiral molecules often involves creating new stereogenic centers, which can be achieved with high diastereoselectivity or enantioselectivity depending on the chosen method. libguides.commdpi.commdpi.comnih.gov

Constructing the 14-membered cembranolide ring is arguably the most significant challenge in the total synthesis of this compound. Macrocyclization reactions, which form large rings from linear precursors, must overcome entropic barriers. Several powerful methods have been developed and applied to the synthesis of cembranoid natural products. researchgate.net

| Macrocyclization Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Ring-Closing Metathesis (RCM) | Forms a new double bond by joining two terminal alkenes on a linear precursor, catalyzed by ruthenium or molybdenum alkylidenes. It is highly functional group tolerant. | Grubbs' catalysts, Schrock's catalysts | researchgate.netsigmaaldrich.com |

| Nozaki-Hiyama-Kishi (NHK) Reaction | An intramolecular version of this chromium(II)-mediated coupling between an aldehyde and a vinyl halide is effective for forming macrocyclic alcohols. | CrCl₂, NiCl₂ | researchgate.net |

| Intramolecular Barbier-Type Reaction | A variation of the Grignard reaction where an organohalide, a carbonyl compound, and a metal (like samarium or chromium) are reacted together. The intramolecular version couples a halide and a carbonyl group within the same molecule. | SmI₂, Cr(II) salts | researchgate.net |

| Horner-Wadsworth-Emmons (HWE) Olefination | An intramolecular HWE reaction between a phosphonate (B1237965) and an aldehyde can be used to form the macrocyclic alkene. It often provides excellent control over the geometry of the newly formed double bond. | Phosphonate, base (e.g., NaH, KHMDS) | researchgate.net |

| Macrolactonization | The direct formation of the macrocycle via an intramolecular esterification between a terminal hydroxyl group and a carboxylic acid group on a long linear chain. | Yamaguchi esterification, Corey-Nicolaou macrolactonization, Shiina macrolactonization | wikipedia.org |

| π-Allyl Palladium Cross-Coupling | Intramolecular coupling of a nucleophile with a π-allyl palladium complex at the other end of a linear precursor. | Pd(0) catalysts | researchgate.net |

These strategies are not mutually exclusive, and a total synthesis might involve a combination of these methods to assemble the complex architecture of this compound. researchgate.net

Advances in catalysis are central to modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and functional group tolerance. researchgate.netyoutube.com The synthesis of a molecule like this compound would benefit immensely from novel reagents and catalysts that facilitate the key transformations discussed.

Metathesis Catalysts: The development of highly active and stable ruthenium catalysts by Grubbs and others has revolutionized the use of ring-closing metathesis (RCM) in natural product synthesis, making it a go-to strategy for macrocyclization. sigmaaldrich.com

Palladium Catalysts: Palladium reagents are indispensable for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are crucial for assembling the linear precursors required for macrocyclization. organic-chemistry.org Modern catalysts feature sophisticated phosphine (B1218219) ligands that allow for reactions to occur at room temperature and with previously unreactive substrates. youtube.com

Enantioselective Catalysts: The design of novel chiral catalysts, such as dirhodium carboxylate complexes, enables highly enantioselective C-H insertion and cyclopropanation reactions, which can be used to build up molecular complexity stereoselectively. ucc.ie

Oxidation Catalysts: New catalytic systems for selective oxidation are vital. For instance, developing catalysts for aerobic oxidation avoids the use of stoichiometric, often harsh, oxidizing agents, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net

The continuous evolution of these catalytic systems provides synthetic chemists with an ever-expanding toolkit to tackle complex targets like this compound more efficiently. sigmaaldrich.comorganic-chemistry.org

Macrocyclization Methodologies for Cembranolide Scaffolds in this compound Synthesis

Synthetic Transformations and Semi-Synthesis of this compound Analogs

Semi-synthesis is a powerful strategy that starts with a readily available natural product and chemically modifies it to produce new analogs. researchgate.net This approach is often more practical than total synthesis for generating a library of related compounds to explore structure-activity relationships (SAR) or to improve pharmacological properties. researchgate.netnih.gov

For a compound like this compound, a semi-synthetic program could involve:

Modification of the α-methylene group: This reactive Michael acceptor could be subjected to conjugate addition reactions to introduce a variety of substituents.

Derivatization of hydroxyl groups: Any hydroxyl groups on the cembranoid scaffold could be esterified or etherified to probe their importance for biological activity.

Reduction or epoxidation of double bonds: The endocyclic and exocyclic double bonds could be selectively transformed to alter the shape and reactivity of the macrocycle.

By starting with a natural product isolated in significant quantities, chemists can efficiently access novel derivatives that would be challenging to create from scratch. mdpi.comnih.govrsc.org This approach bridges the gap between natural product isolation and medicinal chemistry, allowing for the systematic optimization of a lead compound. researchgate.net

Elucidation of the Biosynthetic Pathway of this compound

Biosynthesis is the process by which living organisms produce complex molecules. wikipedia.org Understanding the biosynthetic pathway to this compound provides insight into how nature constructs such intricate architectures and can inspire new synthetic strategies. nih.gov

As a cembranoid diterpene, the biosynthetic pathway of this compound is expected to follow the general route for terpenoid synthesis:

Precursor Formation: The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathway.

Chain Elongation: Four C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Cyclization: A diterpene synthase enzyme, likely a cembranoid cyclase, catalyzes the intramolecular cyclization of GGPP to form the characteristic 14-membered carbocyclic skeleton of the cembranolide family.

Post-Cyclization Tailoring: The initial carbocycle undergoes a series of oxidative modifications (hydroxylations, epoxidations, etc.), primarily catalyzed by cytochrome P450 monooxygenases. nih.gov

Lactone Formation: One of the final steps is the formation of the γ-lactone ring. This likely occurs via oxidation of a methyl group to a carboxylic acid, followed by hydroxylation at the γ-position (C6 in the case of sesquiterpene lactones), and subsequent intramolecular esterification, a process that can be enzyme-catalyzed. nih.govontosight.ai

The elucidation of such pathways often involves isotopic labeling studies, genome mining to identify the relevant gene clusters, and heterologous expression of the biosynthetic genes in a host organism like E. coli or yeast. mdpi.comnih.govresearchgate.net

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Succinolide

Design and Synthesis of Succinolide Derivatives and Analogs

The generation of novel this compound analogs is a systematic process that begins with rational design and is often scaled up through combinatorial synthesis techniques.

Rational design is a cornerstone of modern medicinal chemistry, aiming to create compounds with specific biological activities based on the known structure of a biological target. nih.gov This approach moves away from random screening towards the deliberate construction of molecules predicted to have higher efficacy and specificity. For a scaffold like this compound, this process involves identifying a biological target and then modifying the this compound structure to optimize interactions within the target's binding site.

Key strategies in the rational design of this compound analogs could include:

Structure-Based Design : If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, computational docking studies can be used to predict how different this compound analogs would fit into the binding pocket. This allows for the design of modifications that enhance binding affinity through specific hydrogen bonds, hydrophobic interactions, or other molecular forces. nih.govmdpi.com

Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of the this compound molecule with different chemical groups (bioisosteres) that retain the essential biological activity but may improve other properties. For instance, replacing the thiazole (B1198619) core of a molecule with a 1,2,3-triazole ring has been used to enhance antimicrobial efficacy and improve physicochemical properties in other compound series. rsc.org

Functional Group Modification : The core this compound structure can be decorated with various functional groups to probe for sensitive interaction points on a biological target. A study on a series of cyclic succinate (B1194679) inhibitors, which are structurally related to succinolides, involved the synthesis starting from an anti-succinic acid derivative to explore lead optimization. researchgate.net This highlights how targeted synthesis of specific stereoisomers is a key part of the rational design process.

The design process is iterative, where synthesized compounds are tested, and the results are used to refine computational models for the next generation of analogs. nih.govmdpi.com

Combinatorial chemistry provides a powerful set of techniques for rapidly synthesizing a large number of different but structurally related compounds, known as a chemical library. fortunepublish.com This approach significantly accelerates the discovery of lead compounds by creating vast chemical diversity for screening. fortunepublish.comrjpbcs.com

For the this compound scaffold, combinatorial synthesis could be applied using several methods:

Parallel Synthesis : In this method, a series of individual this compound analogs are synthesized simultaneously in separate reaction vessels, often using automated platforms like 96-well plates. istl.org Each well would contain a common this compound precursor, to which a different building block or reagent is added. This strategy's main advantage is that the structure of each compound is known from its position in the array, eliminating the need for complex deconvolution. rjpbcs.comistl.org

Solid-Phase Synthesis : A this compound core could be chemically attached to an insoluble polymer bead (a solid support). fortunepublish.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the beads. The anchored this compound could then be subjected to a series of reactions, with different building blocks added at each step to generate diversity.

Split-and-Mix Synthesis : This is a powerful method for creating extremely large libraries. rjpbcs.com The solid support beads are pooled, reacted with a building block, and then split into equal portions. Each portion is then reacted with a different, second building block. Repeating this "split-and-mix" cycle can generate a library containing thousands to millions of unique compounds in a very efficient manner. istl.org

Once synthesized, these libraries are subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological effect.

Rational Design Strategies for Targeted Analog Generation

Structure-Activity Relationship (SAR) Investigations of this compound Analogs in Non-Human Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. These investigations are crucial for optimizing lead compounds into more potent and selective agents.

SAR studies on this compound analogs and related compounds have identified key structural features that are essential for their biological effects. For cembranoids and related lactones, specific moieties are often linked to activity. For example, studies on other sesquiterpene lactones have suggested that the α-methylene-γ-lactone group is a critical structural requirement for in vitro activity against Mycobacterium tuberculosis. researchgate.net Similarly, SAR investigations of other cembrane-type compounds have indicated that the presence of lactone moieties is crucial for anti-proliferative activity against leukemia cell lines. researchgate.net

A detailed study on 57 synthetic analogs of schwarzinicine A, an alkaloid with vasorelaxant properties, provides a template for how SAR is systematically explored. nih.gov Researchers synthesized a wide array of analogs by modifying different parts of the parent molecule and tested their ability to relax rat aorta. This allowed them to identify which structural features were required for activity and which modifications led to enhanced potency. nih.gov Four analogs in this study showed potency improvements of up to 40.2-fold compared to the parent compound, highlighting the power of systematic structural modification. nih.gov

The table below illustrates hypothetical SAR data for a series of this compound analogs, based on principles observed in related compound classes.

| Analog | Modification on this compound Core | Observed Biological Effect (e.g., IC₅₀ in µM) | Interpretation of Structural Impact |

|---|---|---|---|

| Analog S-1 | Reduction of γ-lactone to diol | > 100 | The lactone ring is essential for activity. |

| Analog S-2 | Epoxidation of exocyclic double bond | 5.2 | The epoxide group enhances potency. |

| Analog S-3 | Addition of a hydroxyl group at C-4 | 15.8 | Hydroxylation at C-4 is tolerated but reduces activity compared to the parent. |

| Analog S-4 | Removal of the isopropyl group | 55.0 | The isopropyl group contributes significantly to binding/activity. |

| Analog S-5 | Methylation of C-4 hydroxyl group | 8.1 | Blocking the hydroxyl group as a methyl ether partially restores activity. |

Computational chemistry offers powerful tools for predicting the biological activity of novel compounds and for optimizing lead structures. These in silico methods can screen virtual libraries of thousands of compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving considerable time and resources. mdpi.com

Common computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. For a library of virtual this compound analogs, docking can estimate the binding affinity for each compound, helping to identify those with the highest predicted potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of this compound analogs with known activities, a QSAR model could be developed to predict the activity of new, untested analogs.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule-target complex over time, providing detailed insights into the stability of the interaction and the specific forces involved. mdpi.comnih.gov For instance, an MD simulation of a highly potent analog of schwarzinicine A bound to its target protein, TRPC6, identified key amino acid residues responsible for the strong interaction. nih.gov

These computational studies provide a deep, atom-level understanding of SAR that can guide the rational design of more effective molecules. nih.govmdpi.com

Correlations Between Structural Modifications and Observed Biological Phenotypes

Mechanistic Studies of this compound Analogs’ Interactions at the Molecular Level (Non-Human)

Understanding how a molecule exerts its biological effect requires studying its interactions with its target at the atomic level. Mechanistic studies aim to precisely identify the binding site and the key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic forces—that anchor the molecule to its biological partner.

For example, a study of a novel phenyltriazole derivative designed to combat MRSA revealed its mechanism of action through such studies. It was found to target the bacterial cell wall by binding to penicillin-binding protein 2a (PBP2a), thereby disrupting cell wall integrity. rsc.org This level of detail is critical for understanding efficacy and for designing next-generation compounds that can overcome potential resistance mechanisms.

In another example, molecular dynamics simulations of a potent vasorelaxant analog of schwarzinicine A suggested that the compound forms important interactions with five specific amino acid residues within its target protein: Glu509, Asp530, Lys748, Arg758, and Tyr521. nih.gov Identifying these specific points of contact provides a molecular blueprint for the drug-target interaction and serves as a foundation for further structural optimization to create even more potent analogs. nih.gov Similar studies on this compound analogs would be essential to elucidate their molecular mechanisms of action, paving the way for their potential development.

Biological and Ecological Roles of Succinolide in Non Human Systems

Ecological Significance of Succinolide in Marine Environments

This compound is a notable secondary metabolite in various marine organisms, where it plays crucial roles in shaping interactions and influencing the surrounding environment. researchgate.net Its presence is a testament to the complex chemical ecology of marine ecosystems.

Role in Inter-Species Interactions and Chemical Defense Mechanisms in Marine Organisms

In the constant struggle for survival in marine environments, chemical defense is a key strategy employed by many organisms. mdpi.com this compound, a cembranolide, has been identified as a component of the chemical arsenal (B13267) of certain marine species. acs.org For instance, it has been isolated from marine sources and is recognized for its contribution to the defense mechanisms of these organisms. researchgate.netresearchgate.net This chemical defense can deter predators, prevent fouling by other organisms, and provide a competitive advantage in their habitat. nih.gov The production of such secondary metabolites is an evolutionary adaptation that allows organisms to protect themselves in the absence of physical defenses. sit.edu

The effectiveness of chemical deterrents like succinoline can vary against different types of herbivores or predators, suggesting that a suite of compounds may be necessary for broad-spectrum defense. vims.edu For example, some nudibranchs, which are soft-bodied marine gastropods, have evolved to utilize chemical compounds as a deterrent against predation after shedding their protective shells post-larval stage. sit.edu These compounds are often sequestered from their diet, such as sponges, and can be stored in various parts of their body. sit.edu

Allelochemical Properties and Their Environmental Impact

Allelochemicals are compounds released by an organism that influence the growth, survival, and reproduction of other species. researchgate.netmdpi.com In marine environments, compounds like succinoline can act as allelochemicals, mediating interactions between different organisms. researchgate.net These chemical signals can inhibit the growth of competing organisms, a phenomenon known as allelopathy. frontiersin.org

The release of allelochemicals into the environment can have a significant impact on the structure and composition of marine communities. mdpi.com By inhibiting the settlement or growth of other species, organisms producing these compounds can secure more resources and space. nih.gov The study of these interactions is crucial for understanding the complex dynamics of marine ecosystems. The effectiveness of these compounds is often dependent on various environmental factors. researchgate.net

In Vitro and In Vivo Biological Activities of this compound in Non-Mammalian Models

Beyond its ecological roles, succinoline has demonstrated a range of biological activities in laboratory settings, particularly against microbial pathogens and in modulating the physiology of invertebrates.

Antimicrobial Activities Against Microbial Pathogens (Excluding Human Pathogenicity)

This compound and related compounds have shown potential as antimicrobial agents against a variety of non-human pathogens. researchgate.netfrontiersin.org The search for new antimicrobial compounds from natural sources is a significant area of research, and marine organisms are a rich source of such molecules. researchgate.net The antimicrobial properties of these compounds are a key component of the host's defense system against infections. mdpi.com

The activity of these compounds can be broad-spectrum, affecting various types of bacteria. nih.gov For example, some natural compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanisms of action can vary, from disrupting cell membranes to inhibiting essential enzymes. mdpi.com

| Compound | Source Organism | Target Pathogen(s) | Observed Effect |

| This compound | Marine Organisms | Mycobacteria | Antimycobacterial activity researchgate.net |

| Various nature-inspired small molecules | Synthetic | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity nih.gov |

| Oxidized regenerated cellulose | Synthetic | Antibiotic-resistant bacteria | Antimicrobial activity due to low pH nih.gov |

Antifungal Properties in Non-Agricultural and Non-Human Contexts

In addition to its antibacterial properties, succinoline and its chemical relatives have been investigated for their antifungal potential. nih.gov The emergence of resistance to existing antifungal agents has spurred the search for new compounds from natural sources. nih.govfrontiersin.org Plant extracts and essential oils are also known sources of compounds with antifungal activity. jcu.edu.au

The mechanisms by which these compounds inhibit fungal growth can include the disruption of the fungal cell wall or interference with essential metabolic pathways. nih.gov For instance, some succinimide (B58015) derivatives have been shown to inhibit the synthesis or assembly of the fungal cell wall. nih.gov

| Compound/Extract | Source | Target Fungi | Mechanism of Action |

| N-aryl α,β-substituted succinimides | Synthetic | Dermatophytes (e.g., Trichophyton rubrum, Epidermophyton floccosum) | Inhibition of fungal cell wall synthesis or assembly nih.gov |

| Cinnamon oil | Cinnamomum zeylanicum | Various fungal spores | Inhibition of spore germination jcu.edu.au |

| Polysaccharide-based nanohydrogels with plant extracts | Plant extracts | Skin pathogenic fungi | Effective delivery of antifungal compounds nih.govmdpi.com |

Modulatory Effects on Invertebrate Physiology and Behavior

The study of invertebrate physiology reveals a complex interplay of chemical signals that regulate various bodily functions and behaviors. frontiersin.orgtaylorfrancis.com Neuropeptides, for instance, play crucial roles in processes like reproduction and water balance in invertebrates. nih.gov Environmental stressors can significantly impact the physiology of invertebrates, leading to changes in metabolism, growth, and reproduction. researchgate.netfrontiersin.org

Chemical compounds in the environment, including those produced by other organisms, can act as external modulators of invertebrate physiology and behavior. For example, some marine invertebrates have evolved the ability to detect and avoid toxic compounds in the water. sit.edu The study of these interactions provides insight into the chemosensory capabilities of invertebrates and their responses to their chemical environment.

Interactions with Plant Systems and Phytochemical Responses

While this compound is primarily recognized as a marine-derived natural product, the broader class of cembranolide diterpenoids, to which it belongs, has also been identified in terrestrial plants. A notable example is the isolation of several cembranolides from the stem bark of the Southern African medicinal plant, Croton gratissimus (Euphorbiaceae). researchgate.nethud.ac.uksurrey.ac.uknih.govscilit.com The production of these complex secondary metabolites by the plant is in itself a significant phytochemical response. Plants synthesize a vast array of secondary metabolites for various purposes, including defense against herbivores, insects, and microbial pathogens. ufpb.br

The biological activities reported for cembranolides isolated from Croton gratissimus suggest their role as defensive phytochemicals. researchgate.net For instance, certain cembranolides from this plant have demonstrated moderate cytotoxic activity against human ovarian cancer cell lines and antiplasmodial activity against Plasmodium falciparum. researchgate.net The presence of these bioactive compounds indicates their potential to deter pathogens and herbivores, functioning as a key component of the plant's chemical defense system. ufpb.br

Phytochemical screening of plant extracts containing cembranolides, such as those from Croton gratissimus, reveals a complex mixture of compounds including alkaloids, saponins, flavonoids, and terpenoids. researchgate.net The biological activity of such extracts is often the result of the synergistic action of these various phytochemicals. researchgate.net Although direct studies on the specific phytochemical responses induced in other plants upon exposure to this compound are not available, the documented antimicrobial and cytotoxic properties of related cembranolides suggest that they could elicit stress and defense responses if introduced to other plant systems. researchgate.netresearchgate.net

Molecular Mechanisms of Action of this compound in Non-Human Organisms

The molecular mechanisms through which this compound and related cembranolides exert their biological effects are a subject of ongoing research. Studies on various cembranoid compounds isolated from marine and terrestrial sources have begun to shed light on their molecular targets and the signaling pathways they modulate in non-human biological systems.

Identification of Molecular Targets and Binding Interactions in Non-Human Cells

Research into the molecular targets of cembranolides has primarily focused on their anti-inflammatory and cytotoxic effects, often using non-human cell lines such as murine macrophages (RAW 264.7). nih.govnih.govnih.govmdpi.com A key molecular target for many anti-inflammatory cembranolides are the enzymes involved in the inflammatory response. Specifically, several cembranoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key proteins in inflammatory pathways. nih.govnih.govmdpi.comresearchgate.net

The structure of the cembranolide appears to be crucial for its activity. For instance, studies on durumolides from the soft coral Lobophytum duru suggested that the α-methylene-γ-lactone moiety is a critical feature for their inhibitory activity against iNOS and COX-2. nih.gov This functional group is a common feature in many bioactive natural products and is known to be a reactive Michael acceptor, suggesting it may form covalent bonds with nucleophilic residues (like cysteine) in its protein targets.

In the context of cytotoxicity, cembranolides isolated from Croton gratissimus have shown moderate activity against PEO1 and PEO1TaxR ovarian cancer cell lines. researchgate.nethud.ac.uknih.gov While the precise molecular targets in these cancer cells were not fully elucidated in the initial studies, subsequent research on other cembranoids points towards pathways controlling cell growth and survival. For example, a study on the cembranolide derivative, 11-epi-sinulariolide acetate (B1210297), identified the Focal Adhesion Kinase (FAK)/PI3K/AKT/mTOR signaling pathway as a key target in human cancer cells, which is highly conserved across species. nih.gov This suggests that this compound and its analogues could interact with protein kinases that are central to cell proliferation and survival.

Signaling Pathway Perturbations in Non-Human Biological Systems

Building on the identification of molecular targets, research has shown that cembranolides can perturb several critical signaling pathways in non-human cells. The anti-inflammatory actions of these compounds are frequently linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govacs.org

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by lipopolysaccharide in macrophages), a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS and COX-2. Several bioactive cembranolides have been found to suppress this pathway, thereby preventing the production of these inflammatory mediators. nih.govnmmba.gov.tw

MAPK Pathway: The MAPK family of kinases (including ERK1/2, p38, and JNK) is another crucial set of pathways that transduce extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and inflammation. nih.gov Studies on cembranolides from soft corals have demonstrated their ability to inhibit the phosphorylation, and thus activation, of key MAPK proteins like ERK1/2 and p38. nih.govnih.govacs.org For example, 11-epi-sinulariolide acetate was shown to reduce the phosphorylation of ERK1/2 and p38MAPK in a dose-dependent manner. nih.gov This inhibition of MAPK signaling contributes to the anti-inflammatory and anti-proliferative effects of these compounds.

The perturbation of these fundamental signaling pathways highlights the potent bioactivity of the cembranolide scaffold and provides a mechanistic basis for the observed physiological effects, such as cytotoxicity and inflammation reduction in various non-human biological systems. nih.govnih.gov

Metabolic Impact of this compound in Microbial Consortia and Ecosystems

The ecological role of this compound and other cembranolides, particularly in their native marine environments, is intrinsically linked to their impact on microbial communities. Soft corals, which are the primary source of these compounds, are sessile organisms that rely on chemical defenses to ward off predators, prevent biofouling, and manage their surface microbiome. researchgate.netfrontiersin.orgmdpi.com

One of the key mechanisms by which cembranolides appear to influence microbial ecosystems is through the interference of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. frontiersin.orgjcu.edu.au Many cembranolides and related furanocembrenes possess structural similarities to acyl-homoserine lactones (AHLs), which are common QS signal molecules used by Gram-negative bacteria. frontiersin.org

Studies have shown that crude extracts from various soft coral species, as well as isolated cembranolides, can either inhibit or induce QS in bacterial biosensor strains like Agrobacterium tumefaciens and Chromobacterium violaceum. frontiersin.orgresearchgate.net This suggests that soft corals may release these compounds to manipulate the behavior of their associated bacteria, potentially preventing the formation of pathogenic biofilms or encouraging the growth of beneficial symbionts. frontiersin.orgmdpi.com The ability of cembranoids to act as QS mimics provides strong evidence for their ecological role in structuring the microbial consortia on the coral's surface. frontiersin.orgresearchgate.net

In addition to QS interference, some cembranolides exhibit direct antimicrobial activity, although this is often weak. nih.govresearchgate.net For instance, an antimycobacterial screening of this compound was noted, and other cembranoids have been tested against bacteria like Salmonella enteritidis. nih.govbvsalud.orgacs.org While perhaps not potent enough to act as broad-spectrum antibiotics, this activity could still influence the composition of microbial communities in the immediate vicinity of the producing organism. There is currently limited information on the specific metabolic degradation pathways of this compound within microbial consortia. nih.govnih.gov However, the ability of microbial communities to metabolize and degrade complex organic molecules is well-documented, and it is plausible that specific marine microbes have evolved enzymatic machinery to process cembranoides. wpi.eduresearchgate.net

Advanced Analytical Methodologies in Succinolide Research

Chromatographic Techniques for Quantitative Analysis of Succinolide

Chromatographic methods are essential for the isolation and measurement of succinolides. The selection of either liquid or gas chromatography is typically dictated by the volatility and thermal stability of the this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of succinolides, prized for its high resolution and sensitivity. jfda-online.comjfda-online.comrsc.org The development of a robust HPLC method requires the optimization of various parameters to ensure effective separation and detection. tjnpr.orgacs.org

A critical step in HPLC method development is the choice of the stationary phase (the column) and the mobile phase. For separating moderately polar compounds such as succinolides, reversed-phase columns like the C18 are frequently utilized. jfda-online.comjfda-online.comtjnpr.org The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is fine-tuned to manage the retention and elution of the target compounds. jfda-online.comacs.orgresearchgate.net Gradient elution, which involves altering the mobile phase composition during the analysis, is often employed to separate a variety of succinolides with different polarities. acs.org

Method validation is a crucial process to confirm the reliability and accuracy of the developed HPLC method, adhering to international guidelines. researchgate.netnih.gov Key validation parameters include:

Linearity: This establishes the concentration range where the detector's response is directly proportional to the analyte's concentration. jfda-online.comresearchgate.netscielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values define the lowest concentration of this compound that can be reliably detected and quantified, respectively. tjnpr.orgresearchgate.netscielo.br

Accuracy: This is evaluated by comparing the measured concentration against a known true value, often determined through recovery studies in spiked samples. researchgate.netscielo.br

Precision: This reflects the consistency of repeated measurements and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) jfda-online.comjfda-online.com |

| Mobile Phase | Gradient of Acetonitrile and Water acs.orgresearchgate.net |

| Flow Rate | 1.0 mL/min jfda-online.comacs.org |

| Detection | UV at 210 nm rsc.org |

| Injection Volume | 10-20 µL jfda-online.comtjnpr.org |

| Column Temperature | 30 °C acs.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis

For succinolides that are volatile or can be chemically modified to become volatile, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a potent technique for analysis at trace levels. The combination of high-resolution capillary GC columns and the sensitive, selective detection by MS allows for the identification and quantification of succinolides at very low concentrations. nih.govopenrepository.com

Sample preparation for GC-MS may include a derivatization step, such as silylation, to transform polar functional groups into more volatile and thermally stable derivatives. nih.govuta.edumyu-group.co.jp This process often involves reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govuta.edu

The GC method's temperature program is optimized to separate the this compound from other components in the sample. nih.gov The choice of the GC column's stationary phase is also pivotal for achieving the desired separation. nih.govopenrepository.com The mass spectrometer can operate in full-scan mode, acquiring a broad range of mass-to-charge ratios for structural identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity in trace analysis by focusing on specific ions characteristic of the target this compound.

Hyphenated Mass Spectrometry Applications in this compound Metabolomics

Metabolomics studies, which aim to identify and quantify all small molecules in a biological system, heavily rely on hyphenated mass spectrometry techniques for analyzing this compound metabolism. nih.govnih.govfrontiersin.org

UPLC-MS/MS for this compound Detection and Profiling in Complex Samples

Ultra-Performance Liquid Chromatography (UPLC) combined with tandem Mass Spectrometry (MS/MS) is a leading platform for metabolomics research. measurlabs.commdpi.com UPLC systems utilize columns with smaller particles, leading to higher resolution, faster analyses, and greater sensitivity compared to traditional HPLC. measurlabs.com

In UPLC-MS/MS, the UPLC system first separates the complex mixture of metabolites. These are then ionized and analyzed by the mass spectrometer. The first stage of mass analysis selects a parent ion of a potential this compound, which is then fragmented. The resulting fragment ions are analyzed in the second stage, generating a unique fragmentation pattern that acts as a "fingerprint" for confident identification. lcms.cz This method is highly effective for profiling succinolides and their metabolites in complex biological samples like plant extracts or microbial cultures. lcms.czresearchgate.netnih.gov

Structural Isomer Differentiation via Advanced MS Techniques

A significant hurdle in natural product analysis is distinguishing between structural isomers—molecules with the same mass but different atomic arrangements. acs.orgresearchgate.net Advanced mass spectrometry techniques are crucial for this differentiation. drugtargetreview.comnih.govnih.gov

Ion mobility-mass spectrometry (IM-MS), for example, separates ions based on their size and shape in the gas phase in addition to their mass-to-charge ratio, allowing isomers with different three-dimensional structures to be distinguished. acs.orgdrugtargetreview.com Tandem mass spectrometry (MS/MS) can also differentiate isomers by their unique fragmentation patterns. researchgate.netnih.govlcms.cz Even if isomers share the same parent ion mass, the relative abundances of their fragment ions can differ, reflecting their distinct structures. researchgate.netnih.gov

Spectroscopic Characterization Beyond Basic Identification

While chromatography and mass spectrometry are key for separation and identification, other spectroscopic methods are vital for the complete structural elucidation of novel succinolides.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of a compound. oup.comufrgs.br One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments reveal detailed information about the atoms and their connectivity, allowing for the complete assembly of the molecular structure. ufrgs.brresearchgate.netbohrium.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orguni-muenster.de For succinolides, IR spectroscopy can confirm the presence of characteristic carbonyl (C=O) groups of the lactone ring and any hydroxyl (O-H) groups. researchgate.netlibretexts.org

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in a crystalline state. nih.govmdpi.comacs.org By analyzing the diffraction of X-rays through a single crystal of a this compound, a precise model of its atomic arrangement and stereochemistry can be generated. figshare.comkoreascience.kr

Table 2: Summary of Advanced Analytical Techniques in this compound Research

| Technique | Application | Information Provided |

| HPLC | Quantitative analysis | Retention time, concentration jfda-online.comjfda-online.com |

| GC-MS | Trace analysis of volatile succinolides | Retention time, mass spectrum for identification and quantification nih.govopenrepository.com |

| UPLC-MS/MS | Metabolomics, detection in complex samples | High-resolution separation, parent and fragment ion masses for identification measurlabs.comlcms.cz |

| IM-MS | Isomer differentiation | Separation based on ion size, shape, and charge acs.orgdrugtargetreview.com |

| NMR Spectroscopy | Complete structural elucidation | Atomic connectivity and stereochemistry oup.comufrgs.brresearchgate.net |

| IR Spectroscopy | Functional group identification | Presence of carbonyl, hydroxyl, and other functional groups researchgate.netlibretexts.org |

| X-ray Crystallography | Absolute structure determination | Three-dimensional arrangement of atoms nih.govfigshare.comkoreascience.kr |

Advanced NMR Experiments for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of natural products. For complex and flexible molecules such as this compound, advanced NMR experiments are indispensable for defining its stereochemistry and understanding its conformational dynamics in solution. nih.govmdpi.com

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful technique that identifies protons that are close to each other in space, typically within 5 Å, providing critical data for stereochemical and conformational assignments. libretexts.orgnanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for a semi-quantitative estimation of proton-proton distances.

In the case of this compound, NOESY data proved essential for correcting its initial stereochemical assignment. acs.org A re-evaluation of its structure was prompted by the co-isolation of related cembranolides. nih.gov This re-examination, supported by molecular mechanics calculations, utilized key NOE correlations to define the relative orientation of substituents on the 14-membered cembranoid ring. acs.org Specifically, strong NOE correlations were observed between the proton at position 14 (H-14) and the protons at positions 3 (H-3) and 12 (H-12). These correlations indicated that these three protons are located on the same face (β-face) of the molecule, which was a pivotal finding in establishing the correct relative stereochemistry of this compound. acs.org

For molecules of intermediate size, where the Nuclear Overhauser Effect (NOE) can approach zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often employed as a complementary or alternative technique. columbia.edu The Rotating-frame Overhauser Effect (ROE) is always positive regardless of molecular weight, making ROESY a more reliable method for such molecules to avoid the ambiguity of absent signals in a NOESY spectrum. columbia.eduresearchgate.net

Beyond static conformation, NMR relaxation experiments provide access to information about molecular dynamics over a wide range of timescales. mdpi.comucl.ac.uk Parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times, and heteronuclear NOEs can characterize the flexibility of the this compound macrocycle. Different parts of the molecule may exhibit different motional properties, and these experiments can quantify the degree of internal motion, such as the flexibility of the fourteen-membered ring or the mobility of its substituents.

Table 1: Key NOESY Correlations for the Conformational Analysis of this compound This interactive table summarizes crucial through-space correlations used to define the molecular conformation of this compound.

| Interacting Protons | Observed Correlation | Inferred Proximity | Structural Implication | Reference |

| H-14 / H-3 | Strong | < 3 Å | Both protons are on the same face of the macrocycle. | acs.org |

| H-14 / H-12 | Strong | < 3 Å | Both protons are on the same face of the macrocycle. | acs.org |

| H₃-18 / H-5α | Strong | < 4 Å | Confirms the orientation of the isopropyl group. | acs.org |

Vibrational Spectroscopy (IR, Raman) for Structural Insight

For a molecule like this compound, IR spectroscopy is instrumental in identifying its key functional groups. The presence of a γ-lactone ring is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically found in the 1750-1780 cm⁻¹ region. Other characteristic peaks would include those for C-O stretching, C=C stretching of the double bonds within the macrocycle, and various C-H stretching and bending vibrations. tanta.edu.egsu.se

Raman spectroscopy provides complementary data. It can be particularly useful for observing the C=C stretching vibrations of the double bonds and the C-C backbone of the cembranoid ring, which may be weak in the IR spectrum. mt.com Since water is a weak Raman scatterer, Raman spectroscopy is also well-suited for studying samples in aqueous media, should the need arise. libretexts.org

The detailed analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT). nih.gov By calculating the theoretical vibrational frequencies and intensities for a proposed structure, a simulated spectrum can be generated and compared with the experimental IR and Raman data. This comparison aids in the definitive assignment of complex vibrational modes and confirms the proposed molecular structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound This interactive table lists the typical IR and Raman active vibrational modes expected for the functional groups present in the this compound structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

| γ-Lactone | C=O Stretch | 1780 - 1750 | IR (Strong) |

| Alkene | C=C Stretch | 1680 - 1620 | Raman (Strong), IR (Variable) |

| Alkene | =C-H Stretch | 3100 - 3000 | IR, Raman |

| Alkane | C-H Stretch | 3000 - 2850 | IR, Raman |

| Ester/Ether | C-O Stretch | 1300 - 1000 | IR (Strong) |

Biotechnological and Material Science Applications of Succinolide Non Human Focused

Biotechnological Production of Succinate (B1194679) and its Analogs

The bio-based production of succinate through microbial fermentation is a highly attractive alternative to traditional chemical synthesis, which relies on non-renewable resources. frontiersin.orglynchburg.edu Microorganisms can be engineered to produce succinate efficiently from renewable feedstocks.

Metabolic Engineering of Microbial Cell Factories for Enhanced Succinate Yield

Metabolic engineering is a cornerstone of producing succinate economically by redesigning microbial metabolism to channel carbon flux towards the desired product. frontiersin.org Key strategies include blocking competing metabolic pathways, overexpressing crucial enzymes, and optimizing cellular redox balance. researchgate.net Microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have been successfully engineered for high-yield succinate production. frontiersin.org

Key Metabolic Engineering Strategies:

Redirecting Carbon Flux: This involves inactivating genes that lead to the formation of by-products like lactate (B86563), ethanol, and acetate (B1210297). researchgate.net For instance, deleting the ldhA gene (encoding lactate dehydrogenase) in E. coli can significantly increase the succinate yield. frontiersin.org

Enhancing Carboxylation: Overexpression of carboxylating enzymes, such as phosphoenolpyruvate (B93156) carboxylase (PPC) or pyruvate (B1213749) carboxylase (PYC), is a common strategy to drive the metabolic flux from central glycolytic intermediates towards the succinate-producing reductive Tricarboxylic Acid (TCA) cycle. frontiersin.orgpnas.org

Optimizing Redox Balance: The anaerobic production of succinate is heavily dependent on the availability of reducing equivalents like NADH. nih.gov Co-feeding substrates such as formate (B1220265) or methanol (B129727) can help regenerate NADH and improve the succinate yield. nih.govnih.gov

The following table summarizes notable research findings in the metabolic engineering of various microbial hosts for enhanced succinate production.

| Engineered Microorganism | Key Genetic Modifications | Substrate(s) | Titer (g/L) | Yield | Reference |

| Escherichia coli K12 | Δpfl, ΔldhA, ΔptsG, overexpressed gadBC | Glucose | 32.01 | - | frontiersin.org |

| Escherichia coli | ΔadhE, ΔldhA, overexpressed pyc from L. lactis | Glucose | 15.6 | 0.78 g/g | frontiersin.org |

| Escherichia coli | Overexpressed ppc | Glucose | 10.7 | 0.45 mol/mol | frontiersin.org |

| Escherichia coli | Metabolic evolution (mutations in pck, galP, glk) | Glucose | ~82.6 (700 mM) | 1.2 mol/mol | pnas.org |

| Corynebacterium glutamicum CGS5 | ΔldhA, Δpta, Δpqo, Δcat, overexpressed ppc, pyc, xylAB, tkt, tal, araE | Corn stalk hydrolysate | 98.6 | 0.87 g/g | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Δsdh1, Δsdh2, Δidh1, Δidp1 | Glucose | 3.62 | 0.11 mol/mol | capes.gov.brresearchgate.net |

| Saccharomyces cerevisiae | Δsdh1, Δsdh2, overexpressed mae1 | Glucose | - | - | nih.gov |

Enzymatic Biotransformation for Succinate Derivative Synthesis

Enzymatic biotransformation offers a highly specific and efficient route to synthesize derivatives of succinic acid. acs.org This method uses isolated enzymes or whole-cell biocatalysts to perform chemical modifications under mild conditions, which is often preferable to conventional chemical synthesis. lynchburg.edu

Enzymes can be used for the stereospecific hydrolysis of succinate esters to produce optically active succinic acid derivatives, which are valuable chiral building blocks in pharmaceuticals and fine chemicals. acs.org For example, proteases like subtilisin can catalyze the enantiospecific hydrolysis of a substituted succinate diester, yielding a homochiral succinic acid derivative with high enantiomeric excess. acs.org Another approach involves using an ethene-forming enzyme (EFE), a non-heme 2-oxoglutarate-dependent enzyme, in a bioreactor for the direct synthesis of succinate. lynchburg.edu The development of enzymatic processes is a key area of research for creating sustainable and green chemical manufacturing routes. lynchburg.edu

Synthetic Biology Approaches for Novel Succinate Pathway Construction

Synthetic biology provides advanced tools to construct and optimize novel biosynthetic pathways for succinate production, moving beyond traditional metabolic engineering. frontiersin.org This field combines principles from molecular biology, engineering, and computer science to design and build new biological systems. plos.org

Key synthetic biology strategies include:

Pathway Design and Modeling: Genome-scale metabolic models are used to predict the effects of genetic modifications and to design optimal pathways for succinate production that couple product formation with cell growth. plos.org

Construction of Novel Pathways: Entirely new pathways can be introduced into host organisms. For instance, parts of the 3-hydroxypropionate (B73278) cycle, a natural CO₂-fixation pathway, have been introduced into E. coli to create a route to succinate with higher carbon fixation efficiency compared to the native reductive TCA cycle. frontiersin.org

These approaches enable the creation of highly efficient and robust microbial cell factories capable of converting renewable resources into succinate with high yields and titers. pnas.orgplos.org

Potential Non-Biological Applications of Succinate

Succinic acid is recognized as a top value-added, bio-based platform chemical by the U.S. Department of Energy because it can be converted into a wide array of commercially important chemicals and materials. frontiersin.org

As a Chemical Precursor in Organic Synthesis

Succinic acid is a versatile C4 building block for the chemical industry. atamanchemicals.com It serves as a starting material for the synthesis of numerous high-value chemicals that are traditionally derived from petroleum. frontiersin.orgwikipedia.org

Key derivatives synthesized from succinic acid include:

1,4-Butanediol (BDO): A major industrial chemical used to produce plastics, solvents, and elastic fibers. atamanchemicals.comresearchgate.net BDO is synthesized via the hydrogenation of succinic acid or its esters. fraunhofer.de

Tetrahydrofuran (THF): An important industrial solvent, which can be produced by the dehydration of 1,4-butanediol. frontiersin.orgwikipedia.org

γ-Butyrolactone (GBL): A valuable chemical intermediate and solvent, which can be obtained through the hydrogenation of succinic acid. fraunhofer.de

Succinic Anhydride: Formed by the dehydration of succinic acid, it is a precursor for various chemical products, including pigments, and components for polyester (B1180765) resins. wikipedia.orggoogle.com

The ability to produce these chemicals from bio-based succinic acid is a significant step towards a more sustainable chemical industry. atamanchemicals.comresearchgate.net

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Coatings)

Succinic acid is a key monomer for producing a new generation of biodegradable and sustainable polymers. mdpi.com Its dicarboxylic acid structure allows it to be used in polycondensation reactions to create polyesters and polyamides. fraunhofer.de

Polyesters:

Polybutylene Succinate (PBS): This is a biodegradable thermoplastic polyester synthesized from succinic acid and 1,4-butanediol. mdpi.comwikipedia.org PBS has properties comparable to polypropylene (B1209903) and is used in applications such as packaging films, mulch films, and other disposable items. researchgate.netwikipedia.org

Unsaturated Polyester Resins (UPRs): Succinic acid can be incorporated into UPRs to increase their bio-based content. mdpi.comresearchgate.net These resins, when cured, form durable thermosetting materials used in composites, coatings, and adhesives. mdpi.com

Powder Coatings: Sustainable polyesters for powder coating applications have been developed using bio-based succinic acid and isosorbide, sometimes in combination with recycled materials like PET. rsc.org

Non-Isocyanate Polyurethanes (NIPUs):

Succinic acid is a valuable precursor for creating NIPUs, which are safer alternatives to traditional polyurethanes that use toxic isocyanates. researchgate.netnih.gov Crosslinked NIPU coatings based on succinic acid have shown excellent properties for protective applications, including high hardness, strong adhesion to metal, and good corrosion resistance. acs.orgdiscovery.csiro.au These materials are promising for industrial coatings. discovery.csiro.au

Role in Agricultural Science Beyond Direct Pesticidal Action (e.g., Signaling, Plant Growth Modulation)

While the direct application of succinolide in agricultural practices is not yet a focus of extensive research, the broader chemical family to which it belongs—diterpenes and specifically cembranoid diterpenes—has demonstrated significant potential in influencing plant biology beyond simple pesticidal effects. The roles of these related compounds in plant growth modulation and intercellular signaling offer a scientifically grounded projection of how this compound could function in agricultural science.

Plant Growth Modulation

Diterpenes, as a class of compounds, are recognized for their capacity to act as plant growth regulators. Research into various diterpenes has revealed a spectrum of effects, from growth promotion to inhibition, suggesting that these compounds can play a nuanced role in plant development.

For instance, isopimaric acid, a plant-derived diterpene, has been shown to promote seedling growth in rice (Oryza sativa L.). mdpi.comnih.gov Studies indicate that treatment with isopimaric acid can lead to increased shoot length and weight, in some cases surpassing the effects of gibberellin, a well-known plant hormone. mdpi.com This suggests that certain diterpenes can be developed as growth regulators to enhance crop yields. mdpi.com

Conversely, other diterpenes have demonstrated selective allelopathic activity, which is the chemical inhibition of one plant by another. In a study involving furanditerpenes isolated from the seeds of Pterodon polygalaeflorus, the compounds exhibited varying effects on the radicle growth of different plant species. acs.org For example, one of the tested diterpenes significantly inhibited the radicular growth of Sorghum bicolor at concentrations of 100 and 1000 ppm, while at the lower concentration, it had a stimulatory effect on the radicle growth of Cucumis sativus. acs.org This selective action highlights the potential for using such compounds in targeted weed management strategies.

Given that this compound is a cembranoid diterpene, it is plausible that it could exhibit similar growth-modulating properties. The specific effects would likely be dependent on the plant species, the concentration of the compound, and environmental conditions.

Interactive Data Table: Effects of Various Diterpenes on Plant Radicle Growth

| Compound | Plant Species | Concentration (ppm) | Effect on Radicle Growth (%) | Source |

| 6α,7β-dihydroxyvouacapan-17β-oic acid | Sorghum bicolor | 100 | -39 | acs.org |

| 6α,7β-dihydroxyvouacapan-17β-oic acid | Sorghum bicolor | 1000 | -65 | acs.org |

| 6α,7β-dihydroxyvouacapan-17β-oic acid | Cucumis sativus | 100 | +30 | acs.org |

| 6α,7β-dihydroxyvouacapan-17β-oic acid | Cucumis sativus | 1000 | -40 | acs.org |

| 6α-hydroxyvouacapano-7β,17β-lactone | Sorghum bicolor | 100 | -10 | acs.org |

| 6α-hydroxyvouacapano-7β,17β-lactone | Sorghum bicolor | 1000 | -40 | acs.org |

| 6α-hydroxyvouacapano-7β,17β-lactone | Cucumis sativus | 100 | +25 | acs.org |

| 6α-hydroxyvouacapano-7β,17β-lactone | Cucumis sativus | 1000 | +5 | acs.org |

Role in Signaling

The influence of diterpenes on plant growth is often mediated through their interaction with the plant's internal signaling pathways, particularly those involving phytohormones. Phytohormones are crucial for regulating a wide array of physiological processes, and any modulation of their pathways can have profound effects on plant development and stress responses.

The growth-promoting effects of isopimaric acid in rice seedlings are linked to its ability to modulate the phytohormone pathway. mdpi.comnih.gov Specifically, treatment with this diterpene resulted in a significant decrease in the concentration of abscisic acid (ABA), a phytohormone generally associated with stress responses and growth inhibition. mdpi.com This suggests that by influencing the balance of phytohormones, diterpenes can help shift the plant's energy allocation from defense to growth. mdpi.com

Furthermore, the class of compounds to which this compound belongs, cembranoid diterpenes, has been identified as having roles in plant defense, which is intrinsically linked to signaling. For example, cembranoids derived from tobacco have shown notable antimicrobial and insecticidal properties. researchgate.netnih.govnih.gov These defensive functions are typically activated and regulated by complex signaling cascades within the plant in response to pathogens or herbivores. nih.gov The presence of such bioactive compounds suggests a role in the plant's chemical defense system, which could be harnessed for agricultural applications like the development of botanical fungicides. nih.gov

While direct evidence for this compound's involvement in plant signaling is currently lacking, its structural similarity to other bioactive diterpenes and cembranoids strongly suggests that it could interact with and modulate plant signaling pathways. Future research in this area could uncover novel applications for this compound in enhancing crop resilience and growth through the manipulation of these intricate communication networks.

Future Research Directions and Challenges in Succinolide Studies

Unexplored Biosynthetic Avenues and Enzymatic Discoveries

The biosynthesis of cembranoids, including succinolide, is a complex enzymatic cascade that remains partially uncharted territory. The foundational steps are understood to begin with the cyclization of the linear precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), into the characteristic 14-membered cembrane (B156948) ring. nih.govnih.gov This crucial reaction is catalyzed by a class I diterpene synthase (dTPS), specifically a cembratriene-ol synthase (CBTS). nih.gov However, the detailed enzymatic mechanisms governing this cyclization and the subsequent steps are still largely elusive. nih.gov

The immense structural diversity within the cembranoid family arises from post-cyclization modifications. nih.gov A host of cytochrome P450 (CYP450) monooxygenases are responsible for a variety of transformations, including epoxidation and hydroxylation, which decorate the cembrane scaffold. nih.govbeilstein-journals.orgmdpi.com These modifications are critical for the bioactivity of the final molecules. A significant challenge lies in identifying the specific enzymes responsible for each modification leading to a particular cembranoid like this compound. The sheer number of potential enzymes and the difficulty in functionally characterizing them have left many gaps in the biosynthetic map. For many cembranoids, the enzymes that catalyze key steps in their formation are unknown, forcing researchers to speculate on biosynthetic relationships based on structural similarities between isolated metabolites. researchgate.netacs.org

Future research must focus on:

Enzyme Discovery: Employing genome mining and transcriptome analysis of this compound-producing organisms, such as the soft coral Eunicea mammosa, to identify candidate dTPS and CYP450 genes.

Functional Characterization: Expressing these candidate genes in heterologous hosts (like yeast or bacteria) to confirm their specific catalytic functions and elucidate their roles in the this compound pathway.

Mechanistic Studies: Investigating the precise biochemical mechanisms of these enzymes to understand how they achieve their remarkable specificity and control the stereochemistry of the products.